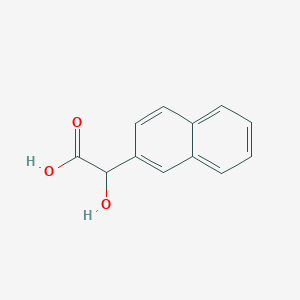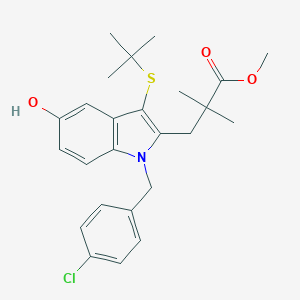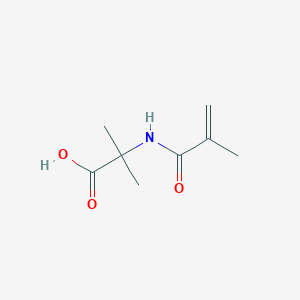![molecular formula C12H18O4 B175813 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL CAS No. 17977-39-8](/img/structure/B175813.png)
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 acts as a selective competitive antagonist of β2-adrenergic receptors. It binds to the receptor site and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. This results in the inhibition of downstream signaling pathways, leading to a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemische Und Physiologische Effekte
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease airway smooth muscle tone, reduce heart rate and blood pressure, and increase insulin secretion. It has also been shown to decrease lipolysis and increase glucose uptake in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has several advantages as a research tool. It is highly selective for β2-adrenergic receptors and has minimal activity on other receptor subtypes. It is also relatively stable and can be easily synthesized in large quantities. However, it has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551. One area of interest is its potential as a therapeutic agent for the treatment of asthma and other respiratory diseases. Another area of interest is its potential as a tool for investigating the role of β2-adrenergic receptors in metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could be conducted to optimize the pharmacokinetic properties of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 and to develop more potent and selective β2-adrenergic receptor antagonists.
Synthesemethoden
The synthesis of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 involves a multi-step process. The first step is the reaction of 3-(2-hydroxypropoxy)phenol with epichlorohydrin to form 1-chloro-3-(2-hydroxypropoxy)benzene. This is followed by the reaction of the chloro compound with 2-(2-hydroxypropyl)amine to yield 1-[3-(2-hydroxypropoxy)phenoxy]propan-2-amine. The final step involves the reaction of the amine with isopropanol to form the desired product, 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been extensively studied for its potential applications in various fields of research. It has been used as a pharmacological tool to investigate the role of β2-adrenergic receptors in various physiological processes. It has also been used in studies related to asthma, cardiovascular diseases, and obesity.
Eigenschaften
CAS-Nummer |
17977-39-8 |
|---|---|
Produktname |
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL |
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-[3-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-4-3-5-12(6-11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
InChI-Schlüssel |
RVEZNIXHGFAPNQ-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
Kanonische SMILES |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
Synonyme |
1,3-Phenylenebis(2-hydroxypropyl) ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



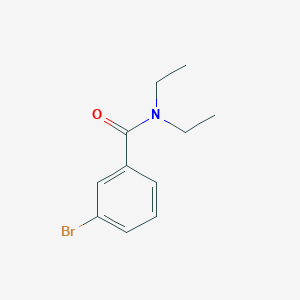
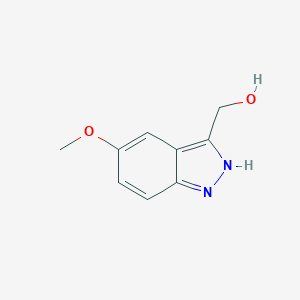
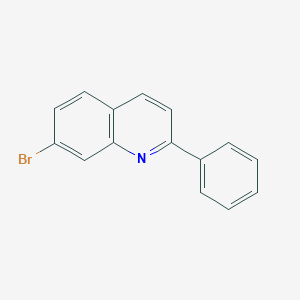
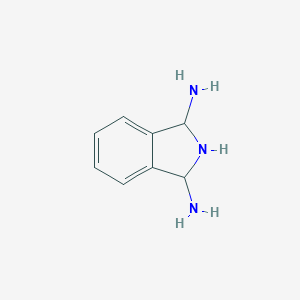
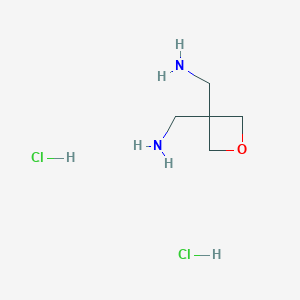
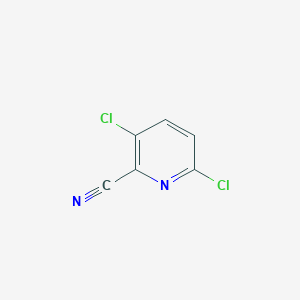
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
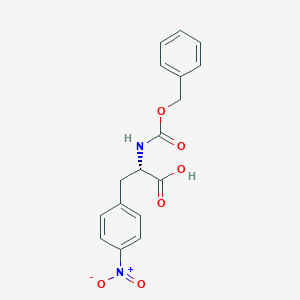
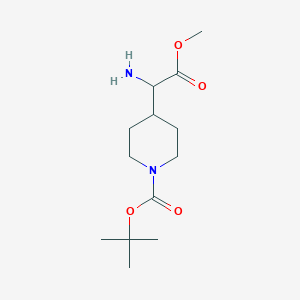
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
